Epimer A
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Overview
Description
Epimer A is a stereoisomer that differs from its counterpart at only one stereogenic center while the rest of the molecule remains identical. This unique configuration makes it a valuable compound in various scientific fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Epimer A can be synthesized through various methods. One common approach involves the reaction of 16α-hydroxy prednisolone with n-butyraldehyde in 1,4-dioxane, using perchloric acid as a catalyst. This reaction results in a mixture of two epimers, including this compound .
Industrial Production Methods
In industrial settings, the preparation of this compound often involves continuous flow processes. These methods are advantageous as they allow for better control over reaction conditions, leading to higher yields and purity. Parameters such as flow rate, temperature, residence time, and solution volumes are carefully optimized to achieve the desired molar ratio of epimers .
Chemical Reactions Analysis
Types of Reactions
Epimer A undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Replacement of functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones, while reduction can produce alcohols .
Scientific Research Applications
Epimer A has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of Epimer A involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Epimer A is unique in its stereochemistry, which sets it apart from other similar compounds. Some related compounds include:
Epimer B: Differs from this compound at the same stereogenic center.
D-glucose and D-galactose: Epimers that differ at the C-4 carbon.
D-mannose and D-glucose: Epimers differing at the C-2 carbon
This compound’s distinct configuration often results in different physical and chemical properties, making it valuable for specific applications where other epimers may not be suitable .
Properties
Molecular Formula |
C27H23N5O3 |
---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
2-(6-oxo-2,7-diazatricyclo[6.3.1.04,12]dodeca-1(11),8(12),9-trien-2-yl)-N-[(2S)-2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl]acetamide |
InChI |
InChI=1S/C27H23N5O3/c33-22-10-17-13-32(21-5-1-4-20(30-22)24(17)21)14-23(34)29-18-7-6-15-11-27(12-16(15)9-18)19-3-2-8-28-25(19)31-26(27)35/h1-9,17H,10-14H2,(H,29,34)(H,30,33)(H,28,31,35)/t17?,27-/m0/s1 |
InChI Key |
YMMTXWRRJUTBEI-LYTHVRBOSA-N |
Isomeric SMILES |
C1C2CN(C3=CC=CC(=C23)NC1=O)CC(=O)NC4=CC5=C(C[C@]6(C5)C7=C(NC6=O)N=CC=C7)C=C4 |
Canonical SMILES |
C1C2CN(C3=CC=CC(=C23)NC1=O)CC(=O)NC4=CC5=C(CC6(C5)C7=C(NC6=O)N=CC=C7)C=C4 |
Origin of Product |
United States |
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